molecular formula C9H8O2 B1662038 7-Hydroxy-1-indanone CAS No. 6968-35-0

7-Hydroxy-1-indanone

Cat. No. B1662038
Key on ui cas rn: 6968-35-0
M. Wt: 148.16 g/mol
InChI Key: HFMZPBSZKCDKOR-UHFFFAOYSA-N
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Patent
US05204336

Procedure details

To a solution of 7-hydroxyindan-1-one (6.0 g, 40 mmole) in trifluoroacetic acid (30 ml), triethylsilane (10.23 g, 87.9 mmole) was added. The mixture was refluxed for 5 hours, poured into water (200 ml) and extracted with diethyl ether (2×200 ml). The extract was washed with water. The ethereal solution was extracted with 4NNaOH (3×50 ml). The alkaline extract was washed with diethyl ether then acidified to pH1 with hydrochloric acid. The aqueous mixture was extracted with diethyl ether and the ethereal extract was washed with water and aqueous saturated sodium chloride, was dried, and the solvents evaporated to give 4-hydroxyindane as a colourless oil (4.9 g, 90%).
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
10.23 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
200 mL
Type
reactant
Reaction Step Two
Yield
90%

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:3]=[CH:4][CH:5]=[C:6]2[C:10]=1[C:9](=O)[CH2:8][CH2:7]2.C([SiH](CC)CC)C.O>FC(F)(F)C(O)=O>[OH:1][C:2]1[CH:3]=[CH:4][CH:5]=[C:6]2[C:10]=1[CH2:9][CH2:8][CH2:7]2

Inputs

Step One
Name
Quantity
6 g
Type
reactant
Smiles
OC=1C=CC=C2CCC(C12)=O
Name
Quantity
10.23 g
Type
reactant
Smiles
C(C)[SiH](CC)CC
Name
Quantity
30 mL
Type
solvent
Smiles
FC(C(=O)O)(F)F
Step Two
Name
Quantity
200 mL
Type
reactant
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was refluxed for 5 hours
Duration
5 h
EXTRACTION
Type
EXTRACTION
Details
extracted with diethyl ether (2×200 ml)
WASH
Type
WASH
Details
The extract was washed with water
EXTRACTION
Type
EXTRACTION
Details
The ethereal solution was extracted with 4NNaOH (3×50 ml)
EXTRACTION
Type
EXTRACTION
Details
The alkaline extract
WASH
Type
WASH
Details
was washed with diethyl ether
EXTRACTION
Type
EXTRACTION
Details
The aqueous mixture was extracted with diethyl ether
EXTRACTION
Type
EXTRACTION
Details
the ethereal extract
WASH
Type
WASH
Details
was washed with water and aqueous saturated sodium chloride
CUSTOM
Type
CUSTOM
Details
was dried
CUSTOM
Type
CUSTOM
Details
the solvents evaporated

Outcomes

Product
Name
Type
product
Smiles
OC1=C2CCCC2=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 4.9 g
YIELD: PERCENTYIELD 90%
YIELD: CALCULATEDPERCENTYIELD 91.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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